![molecular formula C9H13N3 B14679112 N,N-Dimethyl-N'-(6-methylpyridin-2-yl)methanimidamide CAS No. 36172-52-8](/img/structure/B14679112.png)
N,N-Dimethyl-N'-(6-methylpyridin-2-yl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide typically involves the reaction of 6-methylpyridine-2-carbaldehyde with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide depend on the specific reaction type. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide include:
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine
- 2-Pyridinamine, 6-methyl-
- 6,6’-Dimethyl-2,2’-bipyridyl
Uniqueness
N,N-Dimethyl-N’-(6-methylpyridin-2-yl)methanimidamide is unique due to its specific structural features, such as the presence of both dimethylamino and pyridine moieties. These features confer distinct chemical and biological properties, making the compound valuable for various research and industrial applications.
Propiedades
Número CAS |
36172-52-8 |
---|---|
Fórmula molecular |
C9H13N3 |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(6-methylpyridin-2-yl)methanimidamide |
InChI |
InChI=1S/C9H13N3/c1-8-5-4-6-9(11-8)10-7-12(2)3/h4-7H,1-3H3 |
Clave InChI |
WFCVJZNVEHGRNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.